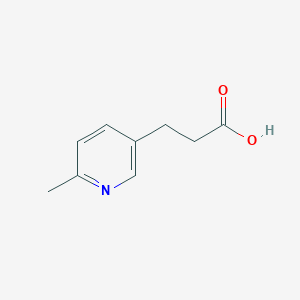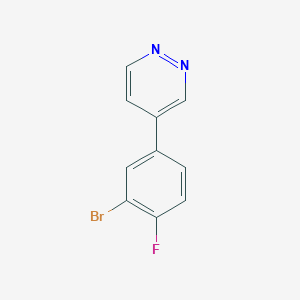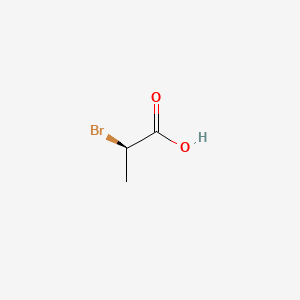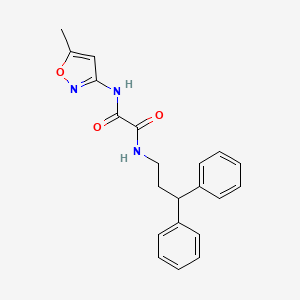
3-(6-Methylpyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methylpyridin-3-yl)propanoic acid is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a propanoic acid moiety at the 3-position
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(6-Methylpyridin-3-yl)propanoic acid may also interact with various cellular targets.
Mode of Action
Based on its structural similarity to other indole derivatives, it is plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
It is known that similar compounds, such as propionic acid derivatives, generally have moderately short initial half-lives of 2–5 hours . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Based on its structural similarity to other indole derivatives, it is plausible that it may exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities and clinical applications . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other related compounds .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-3-yl)propanoic acid typically involves the alkylation of a pyridine derivative. One common method is the reaction of 6-methylpyridine with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.
化学反应分析
Types of Reactions
3-(6-Methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: 3-(6-Carboxypyridin-3-yl)propanoic acid.
Reduction: 3-(6-Methylpyridin-3-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(6-Methylpyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
3-Pyridinepropanoic acid: Similar structure but lacks the methyl group on the pyridine ring.
6-Methylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyridine ring.
Uniqueness
3-(6-Methylpyridin-3-yl)propanoic acid is unique due to the presence of both a methyl group and a propanoic acid moiety on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-(6-methylpyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZCMDLXAQTIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2873726.png)

![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2873730.png)
![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2873731.png)

![2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine](/img/structure/B2873733.png)
![3-benzyl-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2873734.png)

![N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2873738.png)
![N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide](/img/structure/B2873739.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2873743.png)
![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE](/img/structure/B2873744.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2873745.png)

